![molecular formula C16H17F3N4OS B287744 1-[3-(Trifluoromethyl)phenyl]ethanone [6-ethoxy-2-(methylsulfanyl)-4-pyrimidinyl]hydrazone](/img/structure/B287744.png)
1-[3-(Trifluoromethyl)phenyl]ethanone [6-ethoxy-2-(methylsulfanyl)-4-pyrimidinyl]hydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(Trifluoromethyl)phenyl]ethanone [6-ethoxy-2-(methylsulfanyl)-4-pyrimidinyl]hydrazone is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound is commonly referred to as TPE-MT and is a hydrazone derivative of 1-(3-trifluoromethylphenyl) ethanone. The synthesis of TPE-MT involves the reaction of 1-(3-trifluoromethylphenyl) ethanone with 6-ethoxy-2-(methylsulfanyl)-4-pyrimidinyl hydrazine.
Wirkmechanismus
The mechanism of action of TPE-MT is not fully understood. However, studies have shown that TPE-MT can inhibit the activity of various enzymes and proteins that are involved in cancer cell growth and the formation of amyloid-beta protein.
Biochemical and physiological effects:
TPE-MT has been shown to have various biochemical and physiological effects. Studies have shown that TPE-MT can inhibit the activity of various enzymes and proteins involved in cancer cell growth and the formation of amyloid-beta protein. TPE-MT has also been shown to have anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using TPE-MT in lab experiments include its potential anti-cancer and anti-inflammatory properties. However, the limitations of using TPE-MT include its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the research of TPE-MT. One of the future directions is to further investigate its potential applications in cancer research and Alzheimer's disease treatment. Another future direction is to study the toxicity of TPE-MT and its potential side effects. Additionally, future research could focus on understanding the mechanism of action of TPE-MT and identifying potential targets for its activity.
Synthesemethoden
The synthesis of TPE-MT involves the reaction of 1-(3-trifluoromethylphenyl) ethanone with 6-ethoxy-2-(methylsulfanyl)-4-pyrimidinyl hydrazine. The reaction takes place in the presence of a suitable solvent and a catalyst. The resulting product is then purified using various techniques such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
TPE-MT has shown potential applications in various scientific research fields. One of the significant applications is in the field of cancer research. Studies have shown that TPE-MT has anti-cancer properties and can inhibit the growth of cancer cells. TPE-MT has also been studied for its potential use in the treatment of Alzheimer's disease. Studies have shown that TPE-MT can inhibit the formation of amyloid-beta protein, which is responsible for the development of Alzheimer's disease.
Eigenschaften
Produktname |
1-[3-(Trifluoromethyl)phenyl]ethanone [6-ethoxy-2-(methylsulfanyl)-4-pyrimidinyl]hydrazone |
---|---|
Molekularformel |
C16H17F3N4OS |
Molekulargewicht |
370.4 g/mol |
IUPAC-Name |
6-ethoxy-2-methylsulfanyl-N-[(E)-1-[3-(trifluoromethyl)phenyl]ethylideneamino]pyrimidin-4-amine |
InChI |
InChI=1S/C16H17F3N4OS/c1-4-24-14-9-13(20-15(21-14)25-3)23-22-10(2)11-6-5-7-12(8-11)16(17,18)19/h5-9H,4H2,1-3H3,(H,20,21,23)/b22-10+ |
InChI-Schlüssel |
CXTHUBVQZPBNER-LSHDLFTRSA-N |
Isomerische SMILES |
CCOC1=NC(=NC(=C1)N/N=C(\C)/C2=CC(=CC=C2)C(F)(F)F)SC |
SMILES |
CCOC1=NC(=NC(=C1)NN=C(C)C2=CC(=CC=C2)C(F)(F)F)SC |
Kanonische SMILES |
CCOC1=NC(=NC(=C1)NN=C(C)C2=CC(=CC=C2)C(F)(F)F)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.